

Spectroscopic Profile of 3-Benzoyl-2-thiophenecarboxylic acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Benzoyl-2-thiophenecarboxylic acid

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **3-Benzoyl-2-thiophenecarboxylic acid**, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of its structural features and comparison with analogous compounds. The information herein is intended to serve as a reference for the identification and characterization of **3-Benzoyl-2-thiophenecarboxylic acid**.

Molecular Structure and Properties

- IUPAC Name: 3-benzoylthiophene-2-carboxylic acid
- Molecular Formula: $C_{12}H_8O_3S$ [\[1\]](#)
- Molecular Weight: 232.26 g/mol [\[1\]](#)
- Exact Mass: 232.01941529 Da [\[1\]](#)

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-Benzoyl-2-thiophenecarboxylic acid**. These

predictions are derived from established spectroscopic principles and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~11-13	Singlet (broad)	1H	Carboxylic acid proton (-COOH)
~7.8-8.0	Multiplet	2H	ortho-Protons of the benzoyl group
~7.5-7.7	Multiplet	1H	para-Proton of the benzoyl group
~7.4-7.5	Multiplet	2H	meta-Protons of the benzoyl group
~7.6	Doublet	1H	Thiophene proton at C5
~7.2	Doublet	1H	Thiophene proton at C4

Table 2: Predicted ^{13}C NMR Data (Solvent: CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~165-170	Carboxylic acid carbon (-COOH)
~185-190	Ketone carbonyl carbon (-C=O)
~135-140	Thiophene carbon C2
~138-142	Thiophene carbon C3
~128-132	Thiophene carbon C4
~130-134	Thiophene carbon C5
~135-138	Benzoyl ipso-carbon
~128-130	Benzoyl ortho-carbons
~132-135	Benzoyl para-carbon
~129-131	Benzoyl meta-carbons

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (Solid Phase, e.g., KBr pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad, Strong	O-H stretch of the carboxylic acid dimer[2][3]
~1680-1710	Strong	C=O stretch of the carboxylic acid[2][3]
~1640-1660	Strong	C=O stretch of the benzoyl ketone
~1580-1600	Medium-Strong	C=C stretching of the aromatic rings
~1400-1450	Medium	C-H bending and aromatic ring vibrations
~1210-1320	Strong	C-O stretch of the carboxylic acid[2]
~910-950	Medium, Broad	O-H bend of the carboxylic acid dimer[2]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)

m/z	Predicted Fragment Ion
232	[M] ⁺ (Molecular ion)
215	[M - OH] ⁺
187	[M - COOH] ⁺
105	[C ₆ H ₅ CO] ⁺ (Benzoyl cation)
77	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **3-Benzoyl-2-thiophenecarboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher.^[4]

- **Sample Preparation:** Approximately 5-10 mg of **3-Benzoyl-2-thiophenecarboxylic acid** is dissolved in about 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6), in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
- **^1H NMR Acquisition:** A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected range of proton chemical shifts (typically 0-15 ppm).
- **^{13}C NMR Acquisition:** A proton-decoupled pulse sequence is used to obtain the carbon spectrum, where each unique carbon atom appears as a single line. A larger number of scans is typically required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra would be obtained using a Fourier-transform infrared spectrometer.

- **Sample Preparation (KBr Pellet Method):** A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder (or a pure KBr pellet) is recorded and automatically subtracted from the sample spectrum to minimize interference from atmospheric CO_2 and water vapor.

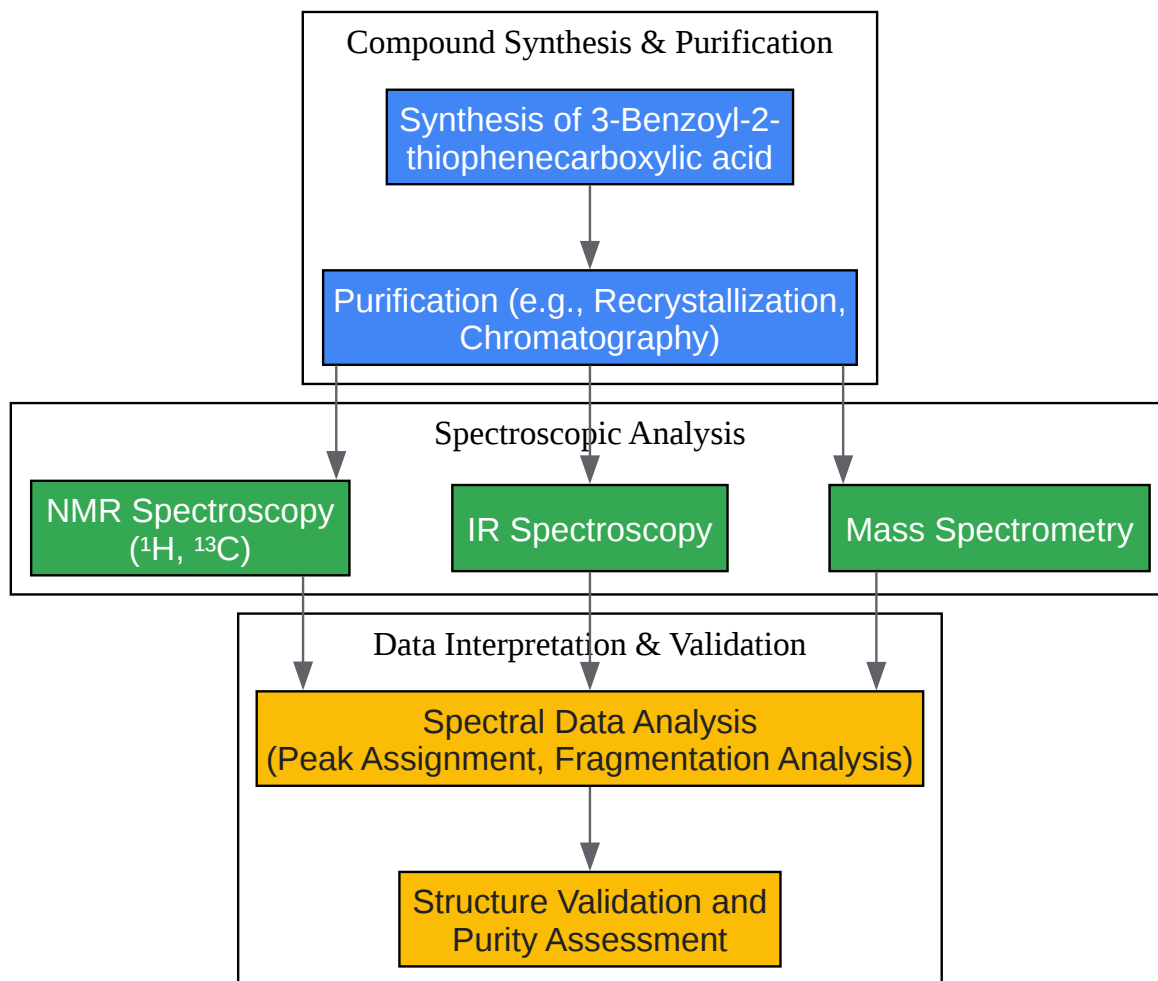
Mass Spectrometry (MS)

Mass spectra would be acquired using a mass spectrometer, with electrospray ionization (ESI) or electron ionization (EI) being common techniques.

- **Sample Preparation:** For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a low concentration (e.g., 1 µg/mL). For direct-infusion EI-MS, a small amount of the solid sample is placed on a probe.
- **Ionization and Analysis:** In ESI, the sample solution is sprayed into the mass spectrometer, where it is ionized. In EI, the sample is vaporized and then bombarded with a high-energy electron beam. The resulting ions are then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.^[5]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like **3-Benzoyl-2-thiophenecarboxylic acid**.



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General workflow for spectroscopic analysis.

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